
Ridaifen G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ridaifen G, also known as this compound, is a useful research compound. Its molecular formula is C32H42N2O2 and its molecular weight is 486.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Efficacy Against Cancer
Ridaifen G has demonstrated significant anti-proliferative effects against numerous cancer cell lines:
- Breast Cancer : In comparative studies with tamoxifen, this compound showed superior growth inhibition in breast cancer cell lines .
- Hepatoma : The compound exhibits greater efficacy against hepatoma cells compared to normal hepatocytes, indicating its potential as a targeted therapy for liver cancers .
- Diverse Cancer Types : In assays involving various tumor cell lines, this compound has been effective against glioma, colorectal cancer, lung cancer, melanoma, ovarian cancer, renal cancer, gastric cancer, and prostate cancer .
Potential Applications Beyond Oncology
In addition to its anticancer properties, research is exploring the potential of this compound in other therapeutic areas:
- Antiviral Activity : Preliminary studies suggest that derivatives like Ridaifen B can inhibit filovirus entry, showcasing the versatility of this compound class beyond oncology .
- Other Therapeutic Areas : Ongoing research is investigating the use of Ridaifens for treating conditions such as osteoporosis and hyperlipidemia due to their structural properties and biological activities .
Comparative Efficacy Data
The following table summarizes the growth inhibitory effects of this compound and its analogs across different cancer types:
Compound | Cancer Type | GI50 (µM) | Mechanism |
---|---|---|---|
This compound | Breast Cancer | < 1 | ER-independent apoptosis |
Ridaifen B | Hepatoma | 1.00 | Autophagy induction |
Tamoxifen | Breast Cancer | 10 | ER-dependent inhibition |
Ridaifen B | Colorectal Cancer | < 0.5 | ER-independent mechanisms |
Ridaifen B | Glioma | < 0.5 | Mitochondrial perturbation |
Case Studies and Research Findings
Several studies have documented the effectiveness of Ridaifen compounds in clinical settings:
- A study demonstrated that RID-B significantly reduced tumor size in xenograft models without affecting normal tissues, suggesting a targeted approach to therapy .
- Another investigation revealed that RID-B induced apoptosis in Jurkat cells through mitochondrial pathways, providing insights into its mechanism of action .
Analyse Chemischer Reaktionen
Biochemical Interactions and Reactivity
RID-G’s biological activity stems from its interactions with multiple cellular targets rather than traditional estrogen receptor pathways . Key findings include:
Table 1: Identified Molecular Targets of this compound
Comparative Reactivity with Analogues
RID-G exhibits distinct reactivity compared to other ridaifen derivatives and tamoxifen:
-
ER-independent activity : Unlike tamoxifen, RID-G shows growth inhibition in estrogen receptor-negative cell lines .
-
Multifunctional interactions : Its triphenylethylene backbone enables binding to diverse targets like cannabinoid receptors and calmodulin, suggesting broad chemical reactivity .
Analytical Characterization
While spectral data for RID-G is not provided, related compounds like RID-B-BODIPY were characterized using:
Eigenschaften
Molekularformel |
C32H42N2O2 |
---|---|
Molekulargewicht |
486.7 g/mol |
IUPAC-Name |
3-[4-[1-[4-[3-(dimethylamino)propoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C32H42N2O2/c1-6-31(26-12-8-7-9-13-26)32(27-14-18-29(19-15-27)35-24-10-22-33(2)3)28-16-20-30(21-17-28)36-25-11-23-34(4)5/h7-9,12-21H,6,10-11,22-25H2,1-5H3 |
InChI-Schlüssel |
RQSWTHUUSLNSOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C(C1=CC=C(C=C1)OCCCN(C)C)C2=CC=C(C=C2)OCCCN(C)C)C3=CC=CC=C3 |
Synonyme |
ridaifen G |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.